molecular formula C9H8Br2O B15177581 4-(Allyloxy)-3,5-dibromobenzene CAS No. 84852-59-5

4-(Allyloxy)-3,5-dibromobenzene

Cat. No.: B15177581
CAS No.: 84852-59-5
M. Wt: 291.97 g/mol
InChI Key: WPIGGJYGGJHEJB-UHFFFAOYSA-N
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Description

4-(Allyloxy)-3,5-dibromobenzene is an organic compound characterized by the presence of an allyloxy group (-OCH2CH=CH2) attached to a benzene ring that is also substituted with two bromine atoms at the 3 and 5 positions. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3,5-dibromobenzoic acid or 3,5-dibromobenzene as the starting materials.

  • Allylation Reaction: The key step involves the allylation of the starting material using an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) to introduce the allyloxy group.

  • Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, such as converting the allyloxy group to an aldehyde or carboxylic acid.

  • Reduction: Reduction reactions can be performed to reduce the bromine atoms to hydrogen atoms, resulting in the formation of 4-(allyloxy)benzene.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.

  • Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: 4-(Allyloxy)benzaldehyde or 4-(Allyloxy)benzoic acid.

  • Reduction Products: 4-(Allyloxy)benzene.

  • Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

4-(Allyloxy)-3,5-dibromobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 4-(Allyloxy)-3,5-dibromobenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-(Allyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of bromine atoms.

  • 3,5-Dibromophenol: Similar bromine substitution pattern but with a hydroxyl group instead of the allyloxy group.

Properties

CAS No.

84852-59-5

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

1,3-dibromo-2-prop-2-enoxybenzene

InChI

InChI=1S/C9H8Br2O/c1-2-6-12-9-7(10)4-3-5-8(9)11/h2-5H,1,6H2

InChI Key

WPIGGJYGGJHEJB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC=C1Br)Br

Origin of Product

United States

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